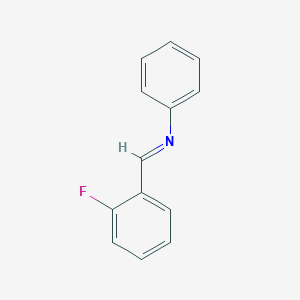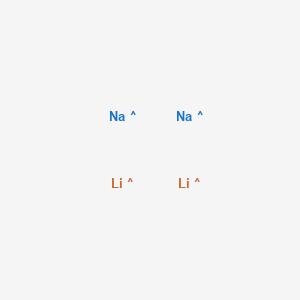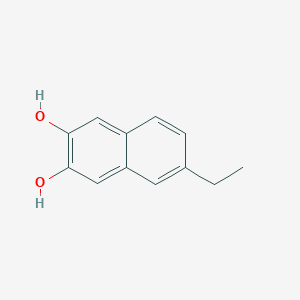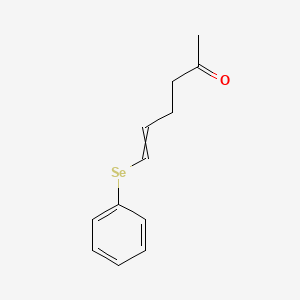
o-Fluorobenzylideneaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Fluorobenzylideneaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an imine group (C=N) linking the benzene ring to an aniline moiety. The presence of the fluorine atom significantly influences the chemical properties and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Fluorobenzylideneaniline typically involves the condensation reaction between o-fluorobenzaldehyde and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
o-Fluorobenzaldehyde+Aniline→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction efficiency and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Fluorobenzylideneaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form o-fluorobenzylamine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: o-Fluoronitrobenzylideneaniline.
Reduction: o-Fluorobenzylamine.
Substitution: o-Methoxybenzylideneaniline (when fluorine is replaced by methoxy group).
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Fluorobenzylideneaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of the fluorine atom makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its fluorescent properties allow for easy detection and analysis in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties make it suitable for use in various industrial applications.
Wirkmechanismus
The mechanism of action of o-Fluorobenzylideneaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
o-Chlorobenzylideneaniline: Similar structure but with a chlorine atom instead of fluorine.
o-Bromobenzylideneaniline: Similar structure but with a bromine atom instead of fluorine.
o-Iodobenzylideneaniline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in o-Fluorobenzylideneaniline imparts unique properties, such as increased electronegativity and bond strength. This makes the compound more resistant to metabolic degradation and enhances its reactivity in chemical reactions. Additionally, the fluorine atom can influence the compound’s lipophilicity and membrane permeability, making it a valuable compound in drug design and development.
Eigenschaften
Molekularformel |
C13H10FN |
|---|---|
Molekulargewicht |
199.22 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H10FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-10H |
InChI-Schlüssel |
WCDACKTWTUEJGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)








